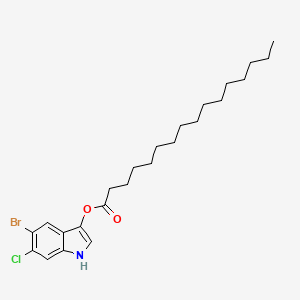

Palmitate de 5-bromo-6-chloro-3-indoxyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

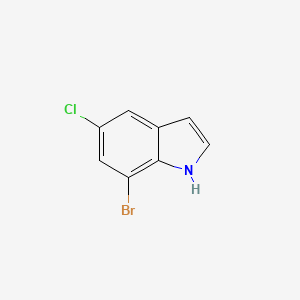

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-6-chloro-1H-indol-3-yl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chloro-1H-indol-3-yl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détection bactérienne

Le palmitate de 5-bromo-6-chloro-3-indoxyle est utilisé dans la détection des bactéries . La méthode est basée sur l'utilisation de substrats enzymatiques spécifiques pour une enzyme marqueur bactérienne donnée, conjuguée à une entité signalogénique . Suite à la réaction enzymatique, le signalophore est libéré du substrat synthétique, générant un signal spécifique et mesurable .

Substrat chromogène

Le composé est utilisé comme substrat chromogène pour la carboxylestérase . Lorsqu'il est clivé, il produit un précipité bleu , ce qui le rend utile dans les méthodes de détection visuelle.

Détection de l'activité enzymatique

Un exemple de son utilisation est la détection de l'activité de la β-galactosidase . Le clivage enzymatique du substrat génère un produit spécifique qui peut être facilement détecté .

Recherche biochimique

Le this compound est utilisé dans diverses applications de recherche biochimique en raison de ses propriétés de substrat pour certaines enzymes .

Diagnostic clinique

La capacité à détecter et à identifier les espèces bactériennes est d'une importance capitale en diagnostic clinique . Le développement de méthodes de détection bactérienne a évolué au cours des 70 dernières années . Les menaces pour la santé, telles que l'apparition d'agents pathogènes bactériens multirésistants, ont motivé la communauté scientifique mondiale à développer des méthodes de détection bactérienne rapides, spécifiques et économiquement viables .

Tests environnementaux

Le composé est également utilisé dans les tests environnementaux . La capacité à détecter et à identifier les espèces bactériennes est cruciale dans les tests environnementaux .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to inhibit enzymes, interact with cell receptors, or interfere with cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

5-Bromo-6-chloro-1H-indol-3-yl palmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl palmitate, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

5-Bromo-6-chloro-1H-indol-3-yl palmitate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Furthermore, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl palmitate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-chloro-1H-indol-3-yl palmitate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl palmitate, may degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to 5-Bromo-6-chloro-1H-indol-3-yl palmitate may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-1H-indol-3-yl palmitate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways or inhibition of specific enzymes . At higher doses, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing potential side effects .

Metabolic Pathways

5-Bromo-6-chloro-1H-indol-3-yl palmitate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux or altering metabolite levels . Understanding the metabolic pathways of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of 5-Bromo-6-chloro-1H-indol-3-yl palmitate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-Bromo-6-chloro-1H-indol-3-yl palmitate within cells can influence its activity and function . For instance, indole derivatives may accumulate in specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on gene expression or cellular metabolism .

Subcellular Localization

The subcellular localization of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives may contain nuclear localization signals that facilitate their transport into the nucleus, where they can interact with transcription factors or other nuclear proteins . Additionally, the subcellular localization of 5-Bromo-6-chloro-1H-indol-3-yl palmitate may influence its stability and degradation, affecting its long-term biological activity .

Propriétés

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)29-23-18-27-22-17-21(26)20(25)16-19(22)23/h16-18,27H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKOVBOTMHBOLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)